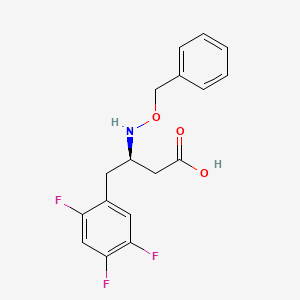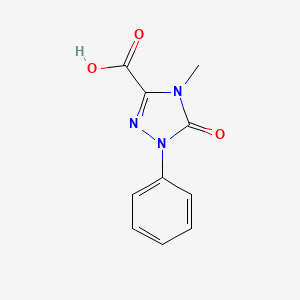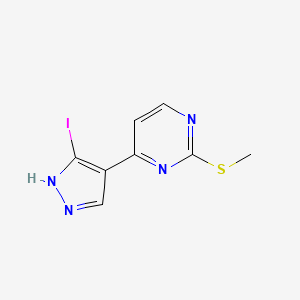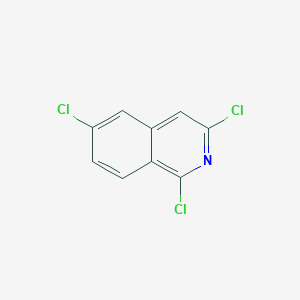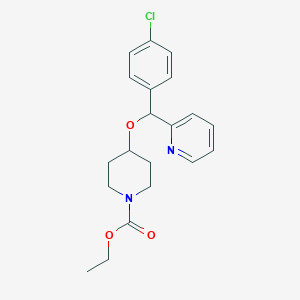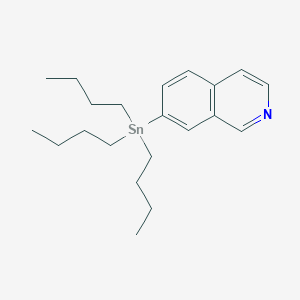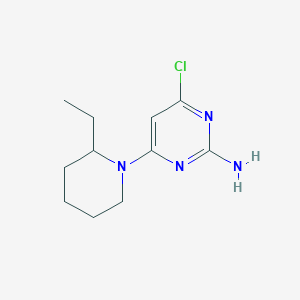
4-Chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-2-amine
Overview
Description
4-Chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-2-amine is a chemical compound with the molecular formula C11H17ClN4. It has a molecular weight of 240.73 . This compound is part of the pyrimidinamine class of compounds, which are known for their wide applications in medicinal chemistry research .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-2-amine consists of a pyrimidine ring, which is a heterocyclic aromatic compound, attached to a chloro group, an ethylpiperidin-1-yl group, and an amine group .Scientific Research Applications
Corrosion Inhibition
4-Chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-2-amine and related pyrimidine derivatives have demonstrated effectiveness as corrosion inhibitors. Studies have shown that such compounds, including pyrimidinic Schiff bases, can significantly inhibit the corrosion of mild steel in acidic environments. This is achieved through adsorption onto the steel surface, following Langmuir's isotherm. This attribute makes these compounds valuable in the field of material science and industrial applications (Ashassi-Sorkhabi et al., 2005).
Anti-Tubercular Activity
Some pyrimidine derivatives, closely related to 4-Chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-2-amine, have been synthesized and evaluated for their anti-tubercular properties. These compounds have shown potent activity against Mycobacterium tuberculosis, suggesting their potential use in developing new anti-tubercular drugs. The structure of these molecules has been optimized to increase their efficacy, and their drug-like properties have been assessed for future medicinal applications (Vavaiya et al., 2022).
Antibacterial Properties
Pyrimidine derivatives, including those structurally similar to 4-Chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-2-amine, have been synthesized and tested for their antibacterial properties. These compounds have shown promising results in inhibiting the growth of various bacterial strains, indicating their potential use in the development of new antibacterial agents (Afrough et al., 2019).
Molluscicidal Properties
Certain thiazolo[5,4-d]pyrimidines, which are structurally related to 4-Chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-2-amine, have shown molluscicidal properties. These compounds have been effective against B. alexandrina snails, which are intermediate hosts of schistosomiasis. This highlights their potential use in controlling snail populations to prevent the spread of schistosomiasis (El-bayouki & Basyouni, 1988).
Future Directions
The future directions for research on 4-Chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-2-amine and similar compounds could include further exploration of their synthesis methods, chemical reactions, and biological activities. In particular, their potential as anticancer agents could be a promising area of research .
properties
IUPAC Name |
4-chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4/c1-2-8-5-3-4-6-16(8)10-7-9(12)14-11(13)15-10/h7-8H,2-6H2,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJDXKYFRBKGAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=CC(=NC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



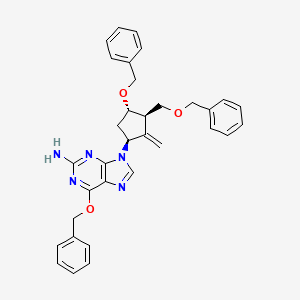
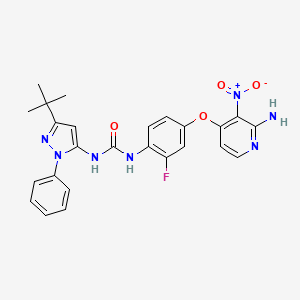
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[3,4-bis(benzyloxy)phenyl]propanoic acid](/img/structure/B1394194.png)
![N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide](/img/structure/B1394195.png)
![3-[1-(2-Methoxy-ethyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester](/img/structure/B1394196.png)

